Aminoadipic acid

Catalog No.
S772510
CAS No.
542-32-5
M.F
C6H11NO4
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminoadipic acid

CAS Number

542-32-5

Product Name

Aminoadipic acid

IUPAC Name

2-aminohexanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)

InChI Key

OYIFNHCXNCRBQI-UHFFFAOYSA-N

SMILES

Array

solubility

2.2 mg/mL

Synonyms

2-Aminohexanedioicacid;aminoadipicacid;542-32-5;DL-2-Aminoadipicacid;alpha-Aminoadipicacid;2-Aminoadipate;2-AMINOADIPICACID;DL-alpha-Aminoadipicacid;alpha-Aminoadipate;2-amino-hexanedioicacid;Hexanedioicacid,2-amino-;DL-2-Aminohexanedioicacid;DL-alpha-Aminoadipate;DL-a-Aminoadipicacid;AMINOADIPICACID,ALPHA;a-Aminoadipate;L-alpha-Aminoadipicacid;DL-a-Aminoadipate;DL-2-Aminoadipate;.alpha.-Aminoadipate;DL-2-Aminohexanedioate;L-alpha-Aminoadipate;(+/-)-2-Aminoadipate;L-2-Aminohexanedioicacid;Aminoadipate

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

The exact mass of the compound 2-Aminohexanedioic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.2 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46994. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates. It belongs to the ontological category of amino dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

DL-2-Aminoadipic acid (DL-2-AAA) is a non-proteinogenic, six-carbon homolog of glutamate that serves as a critical metabolic intermediate in the lysine degradation pathway. In procurement and laboratory workflows, it is primarily valued for its highly specific biological activities: it acts as a selective gliotoxin for astrocyte ablation, a potent glutamine synthetase inhibitor, and a highly stable biomarker for protein carbonyl oxidation. Unlike standard amino acids, DL-2-AAA is utilized to engineer specialized in vitro and in vivo models, such as selectively depleting astroglia in cerebellar cultures without harming neurons, or serving as a definitive analytical standard for tracking metal-catalyzed oxidation in diabetes, sepsis, and aging research [1] [2].

Substituting DL-2-Aminoadipic acid with common excitatory amino acids or upstream oxidation precursors compromises assay integrity and model specificity. While glutamate (a five-carbon homolog) causes broad, non-specific neuronal excitotoxicity, DL-2-AAA is selectively taken up by astrocytes via sodium-dependent transport, inducing targeted karyopyknosis while leaving neurons intact [1]. In analytical workflows measuring oxidative stress, relying on the direct lysine oxidation product allysine (measured as 6-hydroxynorleucine) leads to severe underquantification because allysine is unstable and continuously oxidizes. 2-Aminoadipic acid is the stable end-product of this pathway, accumulating at concentrations over 16-fold higher than allysine in diseased tissues, making it the only reliable standard for long-term protein oxidation assays [2]. Furthermore, while the L-enantiomer is the active gliotoxin, the DL-racemate provides a highly predictable, cost-effective substitute that achieves identical astrocytic ablation simply by doubling the molar concentration, as the D-enantiomer is biologically inert in this context [1].

Predictable Scalability of the DL-Racemate vs. Pure L-Enantiomer in Astrocyte Ablation

For laboratories procuring gliotoxins, the pure L-enantiomer of 2-aminoadipic acid is often cost-prohibitive for large-scale or continuous use. Quantitative cytotoxicity assays in dissociated postnatal mouse cerebellum cultures demonstrate that the DL-racemate is a perfectly scalable substitute. Exposure to 0.21 mM DL-alpha-aminoadipic acid for 40 hours induces karyopyknosis in exactly 50% of astrocytes, directly mirroring the 50% ablation achieved by 0.10 mM of the pure L-enantiomer[1]. Because the D-enantiomer exhibits negligible gliotoxic activity, it does not interfere with the mechanism of action.

Evidence DimensionConcentration required for 50% astrocyte karyopyknosis (40h exposure)
Target Compound Data0.21 mM (DL-2-Aminoadipic acid)
Comparator Or Baseline0.10 mM (L-2-Aminoadipic acid)
Quantified DifferenceExactly 2x concentration required, confirming zero interference from the D-enantiomer
ConditionsMonolayer cultures of dissociated postnatal mouse cerebellum

Allows procurement teams to confidently purchase the more economical DL-racemate for cell culture models by simply doubling the applied molarity.

Superior Biomarker Stability vs. Allysine in Protein Oxidation Assays

In studies of metal-catalyzed protein oxidation associated with aging, diabetes, and renal failure, allysine is the initial product of lysine deamination. However, allysine is highly unstable. Comparative quantification in human skin collagen from patients with renal failure demonstrated that allysine (measured as 6-hydroxynorleucine) plateaus at <0.5 mmol/mol, whereas 2-aminoadipic acid accumulates up to 8.0 mmol/mol [1]. This massive discrepancy occurs because allysine continuously oxidizes into the stable 2-aminoadipic acid.

Evidence DimensionAccumulation in insoluble tissue collagen (renal failure model)
Target Compound Data8.0 mmol/mol (2-Aminoadipic acid)
Comparator Or Baseline<0.5 mmol/mol (Allysine / 6-hydroxynorleucine)
Quantified Difference>16-fold higher detectable concentration for 2-AAA
ConditionsHuman skin collagen analysis via selected ion monitoring GC-MS

Establishes 2-AAA as the mandatory analytical standard for quantifying long-term protein carbonyl oxidation, as precursor molecules severely underreport oxidative damage.

Absolute Glial Selectivity Over Neuronal Excitotoxicity

Standard excitatory amino acids like glutamate or NMDA cannot be used to isolate glial functions because they trigger widespread neuronal death. DL-2-Aminoadipic acid bypasses this limitation through highly selective, sodium-dependent astrocytic uptake. In mixed cerebellar cultures treated after 4 days in vitro, concentrations of DL-2-AAA sufficient to cause 50% astrocyte death (0.21 mM) yielded 0% cytotoxicity in co-cultured neurons [1].

Evidence DimensionCell-type specific cytotoxicity
Target Compound DataHigh toxicity to astrocytes (50% death at 0.21 mM)
Comparator Or Baseline0% toxicity to co-cultured neurons
Quantified Difference100% selectivity for glial cells over neurons under standard assay conditions
ConditionsMixed cerebellar cell cultures treated after 4 days in vitro

Provides researchers with a precision chemical tool to ablate astrocytes and study isolated neuronal networks without confounding off-target neurotoxicity.

Selective Astrocyte Depletion in Neurobiological Co-Cultures

DL-2-Aminoadipic acid is the reagent of choice for engineering astrocyte-depleted in vitro models. By applying ~0.21 mM to 0.5 mM of the DL-racemate, researchers can selectively induce astrocytic karyopyknosis without harming adjacent neurons, enabling precise studies on glial-neuronal interactions, synaptic homeostasis, and the specific roles of astrocytes in neurodegenerative diseases[1].

Analytical Reference Standard for Glycoxidation and Diabetes Biomarkers

Because it is the stable end-product of lysine oxidation, 2-aminoadipic acid is procured as a critical reference standard for GC-MS and LC-MS/MS metabolomic workflows. It is used to quantify metal-catalyzed protein oxidation in clinical samples, offering a highly reliable biomarker for early-stage diabetes risk, sepsis severity, and chronological tissue aging, far outperforming unstable precursors like allysine [2].

Investigation of Sodium-Dependent Glial Transport Mechanisms

The strict sodium-dependency of DL-2-AAA's gliotoxic effect makes it an ideal probe for studying glial transport systems. Researchers utilize this compound to map the kinetics of astrocyte-specific uptake mechanisms, as its targeted toxicity is entirely reliant on active transport into the glial cytoplasm prior to inducing structural swelling [1].

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

161.06880783 Da

Monoisotopic Mass

161.06880783 Da

Heavy Atom Count

11

Melting Point

196-198°C

UNII

1K7B1OED4N

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Pictograms

Irritant

Irritant

Other CAS

542-32-5
626-71-1

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Last modified: 08-15-2023

Review of Lysine Metabolism with a Focus on Humans

Dwight E Matthews
PMID: 33000162   DOI: 10.1093/jn/nxaa224

Abstract

Lysine cannot be synthesized by most higher organisms and, therefore, is an indispensable amino acid (IAA) that must be consumed in adequate amounts to maintain protein synthesis. Although lysine is an abundant amino acid in body proteins, lysine is limited in abundance in many important food sources (e.g. grains). Older observations assigned importance to lysine because animals fed a lysine-deficient diet did not lose weight as fast as animals placed upon other IAA-deficient diets, leading to the theory that there may be a special pool of lysine or metabolites that could be converted to lysine. The first step in the lysine catabolic pathway is the formation of saccharopine and then 2-aminoadipic acid, processes that are mitochondrial. The catabolism of 2-aminoadipic acid proceeds via decarboxylation to a series of CoA esters ending in acetyl-CoA. In mammals, the liver appears to be the primary site of lysine catabolism. In humans, the metabolic and oxidative response of lysine to diets either restricted in protein or in lysine is consistent with what has been measured for other IAAs with isotopically labeled tracers. Intestinal microflora are known to metabolize urea to ammonia and scavenge nitrogen (N) for the synthesis of amino acids. Studies feeding 15N-ammonium chloride or 15N-urea to animals and to humans, demonstrate the appearance of 15N-lysine in gut microbial lysine and in host lysine. However, the amount of 15N-lysine transferred to the host is difficult to assess directly using current methods. It is important to understand the role of the gut microflora in human lysine metabolism, especially in conditions where dietary lysine intake may be limited, but better methods need to be devised.


l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory

Marlene F Pereira, Inês M Amaral, Cátia Lopes, Catarina Leitão, Daniela Madeira, João P Lopes, Francisco Q Gonçalves, Paula M Canas, Rodrigo A Cunha, Paula Agostinho
PMID: 34196433   DOI: 10.1096/fj.202100336R

Abstract

Increasing evidence shows that astrocytes, by releasing and uptaking neuroactive molecules, regulate synaptic plasticity, considered the neurophysiological basis of memory. This study investigated the impact of l-α-aminoadipate (l-AA) on astrocytes which sense and respond to stimuli at the synaptic level and modulate hippocampal long-term potentiation (LTP) and memory. l-AA selectivity toward astrocytes was proposed in the early 70's and further tested in different systems. Although it has been used for impairing the astrocytic function, its effects appear to be variable in different brain regions. To test the effects of l-AA in the hippocampus of male C57Bl/6 mice we performed two different treatments (ex vivo and in vivo) and took advantage of other compounds that were reported to affect astrocytes. l-AA superfusion did not affect the basal synaptic transmission but decreased LTP magnitude. Likewise, trifluoroacetate and dihydrokainate decreased LTP magnitude and occluded the effect of l-AA on synaptic plasticity, confirming l-AA selectivity. l-AA superfusion altered astrocyte morphology, increasing the length and complexity of their processes. In vivo, l-AA intracerebroventricular injection not only reduced the astrocytic markers but also LTP magnitude and impaired hippocampal-dependent memory in mice. Interestingly, d-serine administration recovered hippocampal LTP reduction triggered by l-AA (2 h exposure in hippocampal slices), whereas in mice injected with l-AA, the superfusion of d-serine did not fully rescue LTP magnitude. Overall, these data show that both l-AA treatments affect astrocytes differently, astrocytic activation or loss, with similar negative outcomes on hippocampal LTP, implying that opposite astrocytic adaptive alterations are equally detrimental for synaptic plasticity.


Long-term multimodal imaging characterization of persistent retinal neovascularization using DL-alpha-aminoadipic acid in pigmented and white rabbits

Yixin Yu, Yu Qin, Julia Fu, Yanxiu Li, Wei Zhang, Tianye Zhu, Longtan Jiang, Xueding Wang, Yannis M Paulus
PMID: 33864785   DOI: 10.1016/j.exer.2021.108577

Abstract

Intravitreal (IVT) injection of DL-alpha-aminoadipic acid (AAA) is a new animal model for retinal neovascularization (RNV) reported in rabbits. This study performs longitudinal multimodal imaging for up to 1 year to evaluate DL-AAA RNV in both New Zealand white (NZW) rabbits and Dutch-Belted pigmented (DBP) rabbits.
Detailed characterization and quantification of this model were performed in these two strains in 32 eyes by optical coherence tomography (OCT), fundus photography, and fluorescein angiography (FA) for up to 16 weeks following DL-AAA administration in 32 eyes and up to 52 weeks in 5 eyes. H & E histology was also performed in these two strains 8 weeks after injection of DL-AAA.
RNV was successfully generated using 50 μL 80 mM DL-AAA solution for DBP rabbits and 80 μL 80 mM DL-AAA for NZW rabbits. The incidence of persistent vascular leakage is 100% (15/15) for DBP rabbits and 70.6% (12/17) for NZW rabbits at 16 weeks. Complications with NZW rabbits ultimately decreased the efficiency in NZW rabbits to 58.8% (10/17) of NZW rabbits getting persistent (to 16 weeks) vascular leakage without ocular complications as compared with 100% (15/15) in DBP rabbits. Five eyes (2 DBP and 3 NZW) were selected from those demonstrating RNV at 16 weeks and were monitored for up to 52 weeks. All 5 demonstrated persistent RNV to 52 weeks. Quantification of the mean leakage area (MLA) in DBP rabbits is more accurate than in NZW rabbits since the reduced contrast between the leakage and background in NZW rabbits makes it more challenging to quantify.
DL-AAA can induce persistent and quantifiable RNV in both DBP and NZW rabbits. DBP rabbits have a higher success rate, lower required volume of DL-AAA, and more accurate method for quantification that could be more desirable.


The lysine derivative aminoadipic acid, a biomarker of protein oxidation and diabetes-risk, induces production of reactive oxygen species and impairs trypsin secretion in mouse pancreatic acinar cells

Matias Estaras, Fatma Z Ameur, Mario Estévez, Silvia Díaz-Velasco, Antonio Gonzalez
PMID: 32738373   DOI: 10.1016/j.fct.2020.111594

Abstract

We have examined the effects of α-aminoadipic acid, an oxidized derivative from the amino acid lysine, on the physiology of mouse pancreatic acinar cells. Changes in intracellular free-Ca
concentration, the generation of reactive oxygen species, the levels of carbonyls and thiobarbituric-reactive substances, cellular metabolic activity and trypsin secretion were studied. Stimulation of mouse pancreatic cells with cholecystokinin (1 nM) evoked a transient increase in [Ca
]
. In the presence of α-amoniadipic acid increases in [Ca
]
were observed. In the presence of the compound, cholecystokinin induced a Ca
response that was smaller compared with that observed when cholecystokinin was applied alone. Stimulation of cells with cholecystokinin in the absence of Ca
in the extracellular medium abolished further mobilization of Ca
by α-aminoadipic acid. In addition, potential pro-oxidant conditions, reflected as increases in ROS generation, oxidation of proteins and lipids, were noted in the presence of α-aminoadipic acid. Finally, the compound impaired trypsin secretion induced by the secretagogue cholecystokinin. We conclude that the oxidized derivative from the amino acid lysine induces pro-oxidative conditions and the impairment of enzyme secretion in pancreatic acinar cells. α-aminoadipic acid thus creates a situation that could potentially lead to disorders in the physiology of the pancreas.


Structure and mechanism of piperideine-6-carboxylate dehydrogenase from Streptomyces clavuligerus

Dirk Hasse, Janne Hülsemann, Gunilla H Carlsson, Karin Valegård, Inger Andersson
PMID: 31793904   DOI: 10.1107/S2059798319014852

Abstract

The core of β-lactam antibiotics originates from amino acids of primary metabolism in certain microorganisms. β-Lactam-producing bacteria, including Streptomyces clavuligerus, synthesize the precursor of the amino acid α-aminoadipic acid by the catabolism of lysine in two steps. The second reaction, the oxidation of piperideine-6-carboxylate (or its open-chain form α-aminoadipate semialdehyde) to α-aminoadipic acid, is catalysed by the NAD
-dependent enzyme piperideine-6-carboxylate dehydrogenase (P6CDH). This structural study, focused on ligand binding and catalysis, presents structures of P6CDH from S. clavuligerus in its apo form and in complexes with the cofactor NAD
, the product α-aminoadipic acid and a substrate analogue, picolinic acid. P6CDH adopts the common aldehyde dehydrogenase fold, consisting of NAD-binding, catalytic and oligomerization domains. The product binds in the oxyanion hole, close to the catalytic residue Cys299. Clear density is observed for the entire cofactor, including the nicotinamide riboside, in the binary complex. NAD
binds in an extended conformation with its nicotinamide ring overlapping with the binding site of the carboxylate group of the product, implying that the conformation of the cofactor may change during catalysis. The binding site of the substrate analogue overlaps with that of the product, suggesting that the cyclic form of the substrate, piperideine-6-carboxylate, may be accepted as a substrate by the enzyme. The catalytic mechanism and the roles of individual residues are discussed in light of these results.


Metabolic signatures of muscle mass loss in an elderly Taiwanese population

Chi-Jen Lo, Yu-Shien Ko, Su-Wei Chang, Hsiang-Yu Tang, Cheng-Yu Huang, Yu-Chen Huang, Hung-Yao Ho, Chih-Ming Lin, Mei-Ling Cheng
PMID: 33410783   DOI: 10.18632/aging.202209

Abstract

To identify the association between metabolites and muscle mass in 305 elderly Taiwanese subjects, we conducted a multivariate analysis of 153 plasma samples. Based on appendicular skeletal muscle mass index (ASMI) quartiles, female and male participants were divided into four groups. Quartile 4 (Men: 5.67±0.35, Women: 4.70±0.32 Kg/m
) and quartile 1 (Men: 7.60±0.29, Women: 6.56±0.53 Kg/m
) represented low muscle mass and control groups, respectively. After multivariable adjustment, except for physical function, we found that blood urea nitrogen, creatinine, and age were associated with ASMI in men. However, only triglyceride level was related to ASMI in women. The multiple logistic regression models were used to analyze in each baseline characteristic and metabolite concentration. After the adjustment, we identify amino acid-related metabolites and show that glutamate levels in women and alpha-aminoadipate, Dopa, and citrulline/ornithine levels in men are gender-specific metabolic signatures of muscle mass loss.


Lysine pathway metabolites and the risk of type 2 diabetes and cardiovascular disease in the PREDIMED study: results from two case-cohort studies

Cristina Razquin, Miguel Ruiz-Canela, Clary B Clish, Jun Li, Estefania Toledo, Courtney Dennis, Liming Liang, Albert Salas-Huetos, Kerry A Pierce, Marta Guasch-Ferré, Dolores Corella, Emilio Ros, Ramon Estruch, Enrique Gómez-Gracia, Montse Fitó, Jose Lapetra, Dora Romaguera, Angel Alonso-Gómez, Lluis Serra-Majem, Jordi Salas-Salvadó, Frank B Hu, Miguel A Martínez-González
PMID: 31722714   DOI: 10.1186/s12933-019-0958-2

Abstract

The pandemic of cardiovascular disease (CVD) and type 2 diabetes (T2D) requires the identification of new predictor biomarkers. Biomarkers potentially modifiable with lifestyle changes deserve a special interest. Our aims were to analyze: (a) The associations of lysine, 2-aminoadipic acid (2-AAA) or pipecolic acid with the risk of T2D or CVD in the PREDIMED trial; (b) the effect of the dietary intervention on 1-year changes in these metabolites, and (c) whether the Mediterranean diet (MedDiet) interventions can modify the effects of these metabolites on CVD or T2D risk.
Two unstratified case-cohort studies nested within the PREDIMED trial were used. For CVD analyses, we selected 696 non-cases and 221 incident CVD cases; for T2D, we included 610 non-cases and 243 type 2 diabetes incident cases. Metabolites were quantified using liquid chromatography-tandem mass spectrometry, at baseline and after 1-year of intervention.
In weighted Cox regression models, we found that baseline lysine (HR
= 1.26; 95% CI 1.06-1.51) and 2-AAA (HR
= 1.28; 95% CI 1.05-1.55) were both associated with a higher risk of T2D, but not with CVD. A significant interaction (p = 0.032) between baseline lysine and T2D on the risk of CVD was observed: subjects with prevalent T2D and high levels of lysine exhibited the highest risk of CVD. The intervention with MedDiet did not have a significant effect on 1-year changes of the metabolites.
Our results provide an independent prospective replication of the association of 2-AAA with future risk of T2D. We show an association of lysine with subsequent CVD risk, which is apparently diabetes-dependent. No evidence of effects of MedDiet intervention on lysine, 2-AAA or pipecolic acid changes was found. Trial registration ISRCTN35739639; registration date: 05/10/2005; recruitment start date 01/10/2003.


Identification of a conserved N-terminal domain in the first module of ACV synthetases

Riccardo Iacovelli, László Mózsik, Roel A L Bovenberg, Arnold J M Driessen
PMID: 33449449   DOI: 10.1002/mbo3.1145

Abstract

The l-δ-(α-aminoadipoyl)-l-cysteinyl-d-valine synthetase (ACVS) is a trimodular nonribosomal peptide synthetase (NRPS) that provides the peptide precursor for the synthesis of β-lactams. The enzyme has been extensively characterized in terms of tripeptide formation and substrate specificity. The first module is highly specific and is the only NRPS unit known to recruit and activate the substrate l-α-aminoadipic acid, which is coupled to the α-amino group of l-cysteine through an unusual peptide bond, involving its δ-carboxyl group. Here we carried out an in-depth investigation on the architecture of the first module of the ACVS enzymes from the fungus Penicillium rubens and the bacterium Nocardia lactamdurans. Bioinformatic analyses revealed the presence of a previously unidentified domain at the N-terminus which is structurally related to condensation domains, but smaller in size. Deletion variants of both enzymes were generated to investigate the potential impact on penicillin biosynthesis in vivo and in vitro. The data indicate that the N-terminal domain is important for catalysis.


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